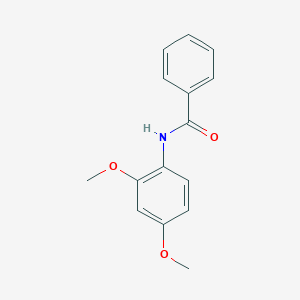

N-(2,4-dimethoxyphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H15NO3/c1-18-12-8-9-13(14(10-12)19-2)16-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17) |

InChI Key |

FYPKUBRKVLWCJB-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 2,4 Dimethoxyphenyl Benzamide

Established Synthetic Pathways for N-Substituted Benzamides

The creation of the amide bond is a cornerstone of organic chemistry, and the synthesis of N-substituted benzamides like N-(2,4-dimethoxyphenyl)benzamide relies on well-understood, robust reactions. These established pathways typically involve the coupling of a carboxylic acid or its derivative with an amine.

Amide Bond Formation Approaches (e.g., Carboxylic Acid-Amine Coupling)

The most fundamental method for forming an amide bond is the direct condensation of a carboxylic acid and an amine. dur.ac.uk However, this direct approach often requires high temperatures and can be complicated by the formation of a stable and unreactive carboxylate-ammonium salt. dur.ac.uklibretexts.org To overcome this, a variety of coupling reagents and strategies have been developed to activate the carboxylic acid.

Commonly used methods include:

Acid Halides: The reaction of an amine with an acid halide, such as benzoyl chloride, is a highly effective method for forming benzamides. orgsyn.org This reaction is typically rapid and high-yielding.

Coupling Reagents: A vast array of coupling reagents facilitate amide bond formation under milder conditions. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. libretexts.orgnih.gov A protocol using EDC and DMAP with a catalytic amount of HOBt has proven effective for coupling with electron-deficient amines. nih.gov

Boron-Based Reagents: Boron-based reagents have emerged as effective mediators for direct amidation. Borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), can facilitate the coupling of equimolar amounts of a carboxylic acid and an amine under relatively simple conditions. acs.org Boronic acids have also been investigated as catalysts for this transformation. dur.ac.uk

The following table summarizes common coupling reagents used in benzamide (B126) synthesis.

Table 1: Common Reagents for Carboxylic Acid-Amine Coupling

| Reagent Class | Specific Examples | Key Features | References |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Widely used, effective for a broad range of substrates. | libretexts.orgnih.gov |

| Phosphonium Salts | BOP, PyBOP | High reactivity, suitable for difficult couplings. | |

| Uronium/Guanidinium Salts | HBTU, HATU | Fast reaction rates, often used in peptide synthesis. | nih.govmdpi.com |

Regioselective Functionalization Strategies

Once the benzamide core is formed, regioselective functionalization allows for the introduction of substituents at specific positions on the aromatic rings. Directed C-H bond activation has become a powerful tool for achieving high regioselectivity, particularly at the ortho position to the amide group. The amide's nitrogen atom can act as a directing group, guiding a metal catalyst to a nearby C-H bond. For instance, a cobalt-catalyzed reaction has been developed for the ortho-alkylation of secondary benzamides using alkyl chlorides, demonstrating precise control over the substitution pattern. acs.org Similarly, methods for the ortho-magnesiation of aryl azoles using specialized magnesium amide bases highlight the potential for selective functionalization in related aromatic systems. nih.gov

Novel Synthetic Routes and Reaction Optimizations for this compound Analogues

Research into the synthesis of benzamides continues to evolve, with a focus on improving efficiency, sustainability, and the ability to construct complex molecular architectures. These novel strategies are critical for producing analogues of this compound, which may possess unique properties.

One-Pot Cyclization Approaches for Related Heterocyclic Benzamide Derivatives

One-pot reactions that combine multiple synthetic steps without isolating intermediates offer significant advantages in terms of efficiency and resource conservation. Several such strategies use benzamide derivatives as precursors for complex heterocyclic structures. For example, a one-pot reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde (B141060) has been used to synthesize a benzimidazole (B57391) derivative. mdpi.com Other one-pot methods include the iron- and copper-catalyzed synthesis of 2-arylbenzoxazoles from N-arylbenzamides and the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives mediated by CBr₄. bohrium.comresearchgate.net Benzamides have also been utilized as nitrogen sources in the base-promoted one-pot synthesis of pyridine (B92270) derivatives from alkynes. mdpi.com

Catalytic Methodologies in Benzamide Synthesis

The development of new catalysts is a driving force in modern synthetic chemistry. For benzamide synthesis, heterogeneous catalysts are particularly attractive as they can be easily recovered and reused. A solid acid catalyst comprising a Lewis acidic ionic liquid immobilized on diatomaceous earth has been shown to effectively promote the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net Similarly, sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO₃H) acts as an efficient nanoporous heterogeneous catalyst for the synthesis of benzamides and quinazolinone derivatives. orientjchem.org Transition metal catalysis also offers powerful transformations. Manganese(I) complexes have been used to catalyze the methoxymethylation of primary amides, while ruthenium(II) catalysts can achieve the annulation of benzamides with iodonium (B1229267) ylides. rsc.orgacs.org

Table 2: Examples of Catalytic Systems in Benzamide Synthesis

| Catalyst Type | Specific Catalyst | Transformation | Key Advantage | References |

|---|---|---|---|---|

| Heterogeneous Solid Acid | Diatomite earth@IL/ZrCl₄ | Direct Amidation | Reusable, green conditions (ultrasonic) | researchgate.net |

| Heterogeneous Solid Acid | SBA-Pr-SO₃H | Amidation/Cyclization | Reusable, nano-reactor effect | orientjchem.org |

| Transition Metal (Mn) | Mn(CO)₅Br | N-Methoxymethylation | Novel functionalization | rsc.org |

| Transition Metal (Co) | Co(acac)₂ | Ortho-Alkylation | High regioselectivity (C-H activation) | acs.org |

Ortho-Acylation Reactions in Related Dimethoxyphenyl Benzamide Production

The introduction of an acyl group at the ortho position of a substituted aniline (B41778) ring is a key transformation for synthesizing specific benzamide analogues. A notable example is the synthesis of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide, which is achieved through the ortho-acylation of the precursor N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide. researchgate.netnih.gov This reaction, a type of Friedel-Crafts acylation, is effectively carried out using acetic anhydride (B1165640) in polyphosphoric acid. researchgate.netnih.gov While amides are generally not highly reactive substrates for classical Friedel-Crafts reactions, this specific transformation demonstrates a viable route to highly functionalized dimethoxyphenyl benzamide derivatives. researchgate.net

Green Chemistry Principles in Benzamide Synthesis

The application of green chemistry principles to the synthesis of benzamides aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. imist.maresearchgate.net These principles are increasingly being applied to traditional synthetic routes, including the formation of the amide bond central to this compound.

A key focus of green benzamide synthesis is the development of catalytic methods for the direct condensation of carboxylic acids and amines. diva-portal.org This approach is inherently more atom-economical than methods requiring stoichiometric activating agents, as the only byproduct is water. researchgate.net Research has explored various catalytic systems to achieve this transformation under milder and more environmentally friendly conditions.

Catalytic and Solvent Innovations

The use of heterogeneous and recyclable catalysts is a cornerstone of green amide synthesis. researchgate.net Nanocatalysts, such as iron(III) chloride supported on silica nanoparticles (FeCl3/SiO2 NPs), have been used for the eco-friendly synthesis of related amidoalkyl naphthols under solvent-free conditions, demonstrating high efficiency and reusability. researchgate.net Similarly, recyclable Keggin-type heteropolyacids have proven effective as catalysts for synthesizing benzamide derivatives under solvent-free microwave irradiation, significantly reducing reaction times and environmental impact. mdpi.com

The choice of solvent is another critical factor. Traditional syntheses often employ hazardous organic solvents like pyridine or chlorinated hydrocarbons. nih.govresearchgate.net Green chemistry promotes the use of safer alternatives, such as water, ethanol, or performing reactions under solvent-free conditions. imist.maresearchgate.net For example, the Diels-Alder reaction, which traditionally uses toxic benzene (B151609), has been successfully performed in water, highlighting a greener approach. imist.ma Ultrasound-assisted synthesis in solvents like dimethyl formamide (B127407) (DMF) has also been presented as a green technique that can increase reaction rates and lead to cleaner work-up procedures. sciforum.net

Energy Efficiency and Alternative Reaction Conditions

Microwave-assisted organic synthesis (MAOS) represents a significant advance in energy-efficient chemical production. scispace.com By directly heating the reactants, microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields compared to conventional heating methods. mdpi.com The synthesis of N-(phenylcarbamothioyl) benzamide derivatives has been successfully achieved using microwave assistance, showcasing the potential of this green chemistry tool. scispace.com

The following table summarizes various green chemistry approaches applicable to benzamide synthesis, highlighting the catalyst, solvent, energy source, and key findings from relevant research.

| Approach | Catalyst | Solvent/Conditions | Energy Source | Key Findings & Advantages | Reference |

| Nanocatalysis | FeCl3/SiO2 NPs | Solvent-free | Conventional Heating | Efficient, reusable catalyst for eco-friendly synthesis. | researchgate.net |

| Heteropolyacid Catalysis | Keggin Heteropolyacids (e.g., H3PW12O40) | Solvent-free | Microwave Irradiation | High yields, short reaction times, recyclable catalyst. | mdpi.com |

| Ultrasound-Assisted Synthesis | Anhydrous Zinc Chloride | Dimethyl Formamide (DMF) | Ultrasonication | Increased reaction rates, clean work-up, considered eco-friendly. | sciforum.net |

| Direct Condensation | Titanium(IV) tetrachloride (TiCl4) | Pyridine | Conventional Heating | General method for direct amide formation from acids and amines. | nih.gov |

| Oxidative Amidation | ZnO–NiO–Ni heterojunctions | Tetrahydrofuran (THF) | Conventional Heating | Highly efficient and sustainable method using a recyclable catalyst. | researchgate.net |

| Organocatalysis | Citric Acid | Methanol | Conventional Heating | Uses a benign, inexpensive, and biodegradable organocatalyst. | mdpi.com |

Advanced Spectroscopic and Structural Characterization of N 2,4 Dimethoxyphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(2,4-dimethoxyphenyl)benzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques offers a complete assignment of its proton and carbon signals, confirming its constitution and substitution pattern.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts (δ) indicate the electronic environment, the integration values reveal the relative number of protons for each signal, and the splitting patterns (multiplicity) provide information about neighboring protons.

In a typical ¹H NMR spectrum of this compound, the signals can be assigned as follows:

Amide Proton (N-H): A singlet is expected for the amide proton, typically appearing in the downfield region (δ 8.0-10.5 ppm), due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.

Aromatic Protons: The protons on the benzoyl and dimethoxyphenyl rings will appear in the aromatic region (δ 6.5-8.0 ppm). The specific chemical shifts and multiplicities will depend on the substitution pattern and the electronic effects of the substituents. The protons on the benzoyl ring are expected to show characteristic multiplets, while the protons on the 2,4-dimethoxyphenyl ring will exhibit a distinct splitting pattern reflecting their positions relative to the methoxy (B1213986) and amide groups.

Methoxy Protons (OCH₃): Two distinct singlets are anticipated for the two methoxy groups at the C-2 and C-4 positions of the phenyl ring, typically appearing in the upfield region (δ 3.7-4.0 ppm). The slight difference in their chemical shifts arises from their different electronic environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This is a predicted table based on data from similar compounds. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amide (N-H) | 8.5 - 9.5 | s | 1H |

| Benzoyl-H (ortho) | 7.8 - 8.0 | d | 2H |

| Benzoyl-H (meta, para) | 7.4 - 7.6 | m | 3H |

| Dimethoxyphenyl-H (H-6) | 8.1 - 8.3 | d | 1H |

| Dimethoxyphenyl-H (H-5) | 6.5 - 6.7 | dd | 1H |

| Dimethoxyphenyl-H (H-3) | 6.4 - 6.6 | d | 1H |

| Methoxy (C2-OCH₃) | 3.8 - 4.0 | s | 3H |

| Methoxy (C4-OCH₃) | 3.7 - 3.9 | s | 3H |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Key signals in the ¹³C NMR spectrum include:

Carbonyl Carbon (C=O): The amide carbonyl carbon is typically observed in the downfield region of the spectrum (δ 165-175 ppm).

Aromatic Carbons: The carbon atoms of the two aromatic rings appear in the range of δ 110-160 ppm. The carbons attached to the electron-donating methoxy groups will be shielded and appear at higher fields, while the carbons attached to the electron-withdrawing amide group will be deshielded.

Methoxy Carbons (OCH₃): The carbons of the two methoxy groups are expected to resonate at approximately δ 55-56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This is a predicted table based on data from similar compounds. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 166.0 |

| Benzoyl-C (ipso) | 135.0 |

| Benzoyl-C (ortho) | 128.5 |

| Benzoyl-C (meta) | 128.0 |

| Benzoyl-C (para) | 131.5 |

| Dimethoxyphenyl-C (C-1) | 121.0 |

| Dimethoxyphenyl-C (C-2) | 158.0 |

| Dimethoxyphenyl-C (C-3) | 99.0 |

| Dimethoxyphenyl-C (C-4) | 160.0 |

| Dimethoxyphenyl-C (C-5) | 104.0 |

| Dimethoxyphenyl-C (C-6) | 123.0 |

| Methoxy (C2-OCH₃) | 55.7 |

| Methoxy (C4-OCH₃) | 55.5 |

Two-Dimensional (2D) NMR Techniques for Complex Spectral Assignment

For molecules with complex and overlapping NMR spectra, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment. weizmann.ac.il Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful. epfl.ch

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. weizmann.ac.ilepfl.ch Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons on the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. epfl.ch HMBC is crucial for assigning quaternary carbons (carbons with no attached protons) and for linking different fragments of the molecule. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as between the methoxy protons and their respective attached carbons on the dimethoxyphenyl ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected IR absorption bands include:

N-H Stretching: A sharp absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group.

C=O Stretching: A strong absorption band, typically between 1630 and 1680 cm⁻¹, corresponds to the stretching vibration of the amide carbonyl group. This is often referred to as the "amide I" band.

C-N Stretching and N-H Bending: The "amide II" band, a combination of C-N stretching and N-H bending vibrations, is expected to appear around 1510-1570 cm⁻¹.

Aromatic C-H Stretching: Weak to medium absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

Aromatic C=C Stretching: Several bands of variable intensity in the 1450-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

C-O Stretching: Strong, characteristic bands for the aryl-alkyl ether linkages (Ar-O-CH₃) are expected in the region of 1200-1275 cm⁻¹ (asymmetric stretching) and 1000-1075 cm⁻¹ (symmetric stretching).

Table 3: Predicted IR Absorption Bands for this compound Note: This is a predicted table based on general functional group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | Weak-Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| N-H Bend / C-N Stretch (Amide II) | 1520 - 1560 | Medium-Strong |

| Asymmetric C-O-C Stretch (Ether) | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch (Ether) | 1020 - 1050 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. researchgate.net In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can determine the m/z value with very high accuracy, allowing for the calculation of the elemental formula.

For this compound (C₁₅H₁₅NO₃), the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (257.29 g/mol ). HRMS would confirm the elemental composition as C₁₅H₁₅NO₃.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzamides include the cleavage of the amide bond. The molecular ion can lose the NH₂ group, leading to the formation of a stable benzoyl cation. researchgate.net For this compound, characteristic fragments would arise from the cleavage of the amide bond, as well as from the fragmentation of the dimethoxyphenyl moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. mdpi.com The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the benzoyl and dimethoxyphenyl aromatic systems. The presence of the auxochromic methoxy groups and the amide linkage will influence the position and intensity of these absorption maxima. Generally, substituted benzamides exhibit multiple absorption bands in the UV region. mdpi.com The electronic transitions can be influenced by the solvent used for the measurement. gexinonline.com

X-ray Diffraction Crystallography of a Related Structure: N-(2,4-dichlorophenyl)benzamide

The crystal structure of N-(2,4-dichlorophenyl)benzamide provides a valuable model for understanding the solid-state conformation and interactions of N-(2,4-disubstituted-phenyl)benzamides. The compound crystallizes in the monoclinic space group P2₁/c. nih.goviucr.org

Determination of Molecular Conformation and Geometry

The molecular structure of N-(2,4-dichlorophenyl)benzamide, as determined by single-crystal X-ray diffraction, reveals specific geometric parameters that define its conformation. nih.goviucr.org The conformations of the N—H and C=O bonds within the amide group are observed to be anti to each other. This is a common feature in many benzanilide (B160483) structures. nih.gov

Table 1: Selected Bond Lengths and Angles for N-(2,4-dichlorophenyl)benzamide

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-O | Data not available in search results |

| C-N | Data not available in search results |

| N-H | Data not available in search results |

| **Bond Angles (°) ** | |

| O-C-N | Data not available in search results |

| C-N-C | Data not available in search results |

| Torsion Angles (°) | |

| Dihedral angle between aromatic rings | 2.6 (2) nih.gov |

| Dihedral angle between amide group and benzoyl ring | 33.0 (2) nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of N-(2,4-dichlorophenyl)benzamide is primarily dictated by intermolecular hydrogen bonds. nih.goviucr.org Specifically, N—H···O hydrogen bonds link adjacent molecules into infinite chains that propagate along the b-axis. nih.gov This type of hydrogen bonding is a very common and stabilizing interaction in the crystal structures of amides and anilides, playing a crucial role in the formation of the supramolecular architecture. eurjchem.comnih.govresearchgate.net

In addition to hydrogen bonding, other weaker intermolecular interactions, such as π-π stacking, can also contribute to the stability of the crystal lattice in benzamide (B126) derivatives. mdpi.comresearchgate.netresearchgate.net For instance, in related structures, π-π stacking interactions are observed with centroid-to-centroid distances in the range of 3.7 to 4.0 Å. nih.gov While not explicitly detailed for N-(2,4-dichlorophenyl)benzamide in the provided search results, these interactions are plausible contributors to its crystal packing.

Table 2: Hydrogen Bond Geometry for N-(2,4-dichlorophenyl)benzamide

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···O | Data not available | Data not available | Data not available | Data not available |

Insights from Hirshfeld Surface Analysis for Intermolecular Forces

For a related compound, N-(2-methoxyphenyl)acetamide, Hirshfeld surface analysis shows that the most significant contributions to the crystal packing are from H···H (53.9%), C···H/H···C (21.4%), and O···H/H···O (21.4%) interactions. nih.gov The N···H/H···N interactions contribute a smaller percentage (1.7%). nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a visual representation of these interactions. For example, the C—H···O hydrogen bonds appear as distinct sharp spikes in the fingerprint plot. nih.gov

Applying this understanding to this compound, one would anticipate a significant contribution from H···H, O···H, and C···H contacts due to the presence of methoxy and phenyl groups. The red spots on the dnorm map of the Hirshfeld surface would indicate strong hydrogen bond acceptor and donor regions, primarily associated with the amide and methoxy oxygen atoms and the amide hydrogen.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts for this compound based on Related Compounds

| Contact Type | Predicted Contribution (%) |

|---|---|

| H···H | ~40-60 |

| O···H/H···O | ~20-30 |

| C···H/H···C | ~15-25 |

| N···H/H···N | ~1-5 |

| C···C (π-π stacking) | ~1-5 |

Note: These are predicted values based on the analysis of similar compounds and are not experimental data for this compound.

Computational Analysis of this compound Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational chemistry and molecular modeling studies for the specific chemical compound this compound. Despite the broad application of computational methods in characterizing similar organic molecules, detailed theoretical analyses for this particular benzamide derivative are not present in the surveyed research databases.

Computational techniques such as Density Functional Theory (DFT) are instrumental in modern chemical research, providing deep insights into the electronic and structural properties of molecules. These methods are routinely used to determine optimized molecular geometries, vibrational frequencies for spectroscopic analysis, and the behavior of frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding chemical reactivity. uni-muenchen.deesisresearch.orgnih.govossila.com

Furthermore, advanced analyses like Natural Bond Orbital (NBO) theory help in elucidating charge delocalization and hyperconjugative interactions within a molecule, offering a detailed picture of its electronic stability and bonding characteristics. uni-muenchen.deresearchgate.netresearchgate.net Predictions of Nonlinear Optical (NLO) properties are also a key area of computational research, identifying potential candidates for new materials in optical technologies. nih.govanalis.com.mynih.gov

In the context of drug discovery and design, molecular docking simulations are a vital tool. They predict the binding affinity and interaction patterns of a molecule with biological targets, such as proteins or enzymes, thereby assessing its potential as a therapeutic agent. semanticscholar.orgnih.govresearchgate.nettandfonline.com

However, specific published data from DFT, FMO, NBO, NLO, or molecular docking studies for this compound could not be located. While extensive research exists for other benzamide derivatives, providing detailed tables of bond lengths, bond angles, vibrational assignments, HOMO-LUMO energy gaps, hyperpolarizability values, and docking scores, such specific information is conspicuously absent for this compound. esisresearch.orgnih.govrasayanjournal.co.intandfonline.comnsmsi.ir

The absence of this information in the public domain prevents the creation of a detailed article covering the specific computational and molecular modeling aspects as requested. The scientific community has yet to publish in-depth theoretical studies that would provide the necessary data for a thorough analysis of this compound's molecular structure, reactivity, and potential interactions.

Computational Chemistry and Molecular Modeling of N 2,4 Dimethoxyphenyl Benzamide

Molecular Docking Investigations

Ligand-Receptor Interaction Mechanisms

The interaction of a ligand with its receptor is governed by non-covalent forces that stabilize the complex. For benzamide (B126) derivatives, molecular docking studies consistently highlight the crucial role of the benzamide core in forming key interactions within protein binding sites.

The amide moiety itself is a critical pharmacophore, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). unair.ac.id In studies of benzamide analogues as FtsZ inhibitors, the amide group frequently forms crucial hydrogen bond interactions with amino acid residues such as Val207, Asn263, and Gly205. bohrium.com Similarly, in models of histone deacetylase (HDAC) inhibitors, the benzamide portion is essential for binding. nih.govnih.gov

The two aromatic rings—the benzoyl ring and the dimethoxyphenyl ring—are expected to engage in hydrophobic and aromatic interactions, such as π-π stacking or π-alkyl interactions with nonpolar residues in a receptor's binding pocket. For instance, in studies on fibroblast growth factor receptor 1 (FGFR1) inhibitors, derivatives containing a dimethoxyphenyl group were shown to interact with the receptor's hinge region. semanticscholar.org The 2,4-dimethoxy substituents on the phenyl ring can also influence binding; the oxygen atoms can act as hydrogen bond acceptors, potentially forming additional stabilizing interactions with the protein target.

Prediction of Binding Affinities and Orientations to Target Proteins

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. This score, typically in kcal/mol, represents the change in free energy upon ligand binding. A more negative score generally indicates a more favorable binding interaction.

For various benzamide derivatives, docking studies have successfully predicted their binding modes. researchgate.net For example, in a study of N-(phenylcarbamoyl)benzamide derivatives targeting checkpoint kinase 1 (CHK1), docking was used to confirm that the compound fits within the appropriate cavity and to identify interactions with key amino acids. unair.ac.id The binding affinity can be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which calculates the binding free energy of the ligand-protein complex. In studies on FtsZ inhibitors, MM/GBSA was used to calculate the binding free energies of the docked ligands. bohrium.com

While no specific docking scores for N-(2,4-dimethoxyphenyl)benzamide are published, data from related compounds illustrate the typical values obtained in such analyses.

| Compound Type | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | -7.5 | nih.gov |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | -7.6 | nih.gov |

| N-(4-tert-butylphenylcarbamoyl)benzamide | Checkpoint Kinase 1 (CHK1) | -4.41 | rasayanjournal.co.in |

| 4-aminophenol-1,2,4-oxadiazole hybrid | MAP kinase P38 | -7.06 | semanticscholar.org |

Computational Insights into Enzyme Inhibition Potentials

Computational methods are invaluable for understanding how compounds like this compound might inhibit enzyme activity. Docking studies can reveal whether a compound binds to the active site or an allosteric site of an enzyme, thereby predicting its mechanism of inhibition (e.g., competitive, non-competitive). For example, N-(2,4-dinitrophenyl)benzamide was identified as a competitive inhibitor of monoamine oxidase B (MAO B) through computational analysis that confirmed its fit within the enzyme's active site. nih.gov

The correlation between computationally predicted binding affinity and experimentally determined inhibitory concentrations (IC₅₀ values) is a key validation of the models. Studies on benzamide derivatives as HDAC inhibitors have shown that computational models can successfully rationalize their inhibitory potency. nih.govnih.gov The insights gained can guide the design of more potent inhibitors by suggesting structural modifications that enhance binding interactions with the target enzyme. For instance, QSAR models for aminophenyl benzamide derivatives suggested that increasing hydrophobic character would enhance HDAC inhibition. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Stability

A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand atoms from a reference structure over the course of the simulation. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand remains securely bound. MD simulations on benzamide analogues as FtsZ inhibitors were run for 15 nanoseconds to confirm the stability of the ligand-protein complex and validate the docking results. bohrium.comtandfonline.com In another study, a 100-nanosecond simulation was used to validate the docking of an inhibitor with MAP kinase, revealing stable interactions. semanticscholar.org Such simulations would be critical to confirm that the predicted binding pose of this compound is maintained over time.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used to correlate a compound's chemical structure with its biological activity, guiding the design of new, more potent molecules.

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target. For benzamide derivatives, pharmacophore models have been successfully developed. A model for FtsZ inhibitors consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. bohrium.comtandfonline.com A similar five-point model was developed for aminophenyl benzamide derivatives as HDAC inhibitors. nih.gov These models serve as 3D queries to screen compound libraries for new potential inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) develops a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activities. jppres.comunair.ac.id A robust 3D-QSAR model was developed for benzamide analogues targeting FtsZ, which showed a strong correlation between predicted and experimental activity. bohrium.comtandfonline.com Similarly, a highly predictive 3D-QSAR model for aminophenyl benzamide derivatives yielded excellent statistical results. nih.gov These models are validated using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), where values closer to 1.0 indicate a highly predictive model.

| Compound Series | Target | R² (Correlation Coefficient) | Q² (Cross-validated Coefficient) | Reference |

|---|---|---|---|---|

| Aminophenyl benzamides | HDAC | 0.99 | 0.85 | nih.gov |

| Benzamide analogues | FtsZ | 0.8319 | 0.6213 | bohrium.com |

| N-(2-Aminophenyl)-Benzamides | HDAC2 | 0.927 (MFA) | 0.815 (MFA) | sphinxsai.com |

| Benzylidene hydrazine (B178648) benzamides | A459 cell line | 0.849 | 0.61 | jppres.comunair.ac.id |

These QSAR models allow for the prediction of activity for new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Structure Activity Relationship Sar Studies and Molecular Design of N 2,4 Dimethoxyphenyl Benzamide Analogues

Impact of Substituent Modifications on Molecular Activity and Selectivity

The activity and selectivity of benzamide (B126) derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. These modifications can alter the electronic properties, conformation, and binding interactions of the molecule.

The presence and positioning of dimethoxy groups on the benzamide scaffold are critical determinants of biological activity. For instance, in a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives designed as FGFR1 inhibitors, the dimethoxy substitution on the phenyl ring was a key feature. tandfonline.comsemanticscholar.org The specific 2,4-dimethoxy substitution pattern in the parent compound, N-(2,4-dimethoxyphenyl)benzamide, is significant. Studies on related benzamide series have shown that the positions of methoxy (B1213986) groups can influence the regioselectivity of C-H activation during synthesis, which is guided by both steric and coordination effects of these groups. mdpi.com The interaction of methoxy groups with the supporting ligand of a catalyst, through weak non-covalent C–H⋯O interactions, can direct the reaction to a specific position. mdpi.com

The electronic nature of the substituents on the benzamide core plays a pivotal role. In a study of N-benzoyl-2-hydroxybenzamides, it was found that the aromatic B ring preferably should bear electron-donating groups attached through a heteroatom. nih.gov This highlights the importance of the electronic environment created by substituents like methoxy groups.

The following table summarizes the impact of various substituents on the activity of different benzamide series, providing insights that can be extrapolated to the this compound scaffold.

| Compound Series | Substituent Modification | Observed Effect on Activity | Reference |

| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives | Increased electronegativity of substituents on the benzene (B151609) ring | Poorer activity | tandfonline.comsemanticscholar.org |

| N-Benzoyl-2-hydroxybenzamides | Electron-donating groups on the aromatic B ring | Enhanced activity | nih.gov |

| Benzamide-type Cereblon Binders | Introduction of fluorine atoms | Increased binding affinity | chemrxiv.orgacs.org |

| N-(Chlorophenyl)pyridinecarboxamides | Chlorine substitution in the para position | Influences crystal packing through halogen bonding | acs.orgdcu.ie |

This table illustrates how different substituent modifications can modulate the biological activity of benzamide derivatives.

Halogenation of the benzamide scaffold is a common strategy to modulate its physicochemical and biological properties. The introduction of halogen atoms like fluorine and chlorine can significantly alter the electronic distribution, lipophilicity, and intermolecular interactions of the molecule.

The incorporation of fluorine, for example, has been shown to increase the binding affinity of benzamide derivatives to their targets. chemrxiv.orgacs.org In one study, fluorinated benzamide derivatives exhibited enhanced binding to the cereblon (CRBN) protein. This effect is attributed to the unique electronic properties of fluorine, which can affect lipophilicity and form crucial intramolecular hydrogen bonds that predetermine the ligand's conformation. chemrxiv.org For instance, the fluorine-containing compound 8d in a studied series showed the highest affinity, with an IC50 value of 63 ± 16 µM. chemrxiv.orgacs.org

Chlorine substitution also plays a significant role in the structural chemistry of benzamides. The position of the chlorine atom can influence crystal packing through halogen bonding interactions. acs.orgdcu.iesmolecule.com Systematic studies of N-(chlorophenyl)pyridinecarboxamides, which are related to benzamides, have revealed that the substitution pattern of chlorine affects the supramolecular assembly in the solid state. acs.orgdcu.iesmolecule.com

Other aromatic substituents also exert a strong influence. For example, in the development of FtsZ inhibitors, the presence of halogen substituents and electron-donating groups on the benzene ring was found to be a key factor influencing antibacterial activity. bohrium.com Similarly, for N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, structure-activity relationship studies identified compounds with high affinity and anticonvulsant activity. walshmedicalmedia.com

The electronic properties of substituents are critical. The electron-withdrawing nature of a trifluoromethyl group, for instance, affects the electron density distribution within the aromatic system, thereby influencing intermolecular interactions. smolecule.com The combination of different substituents, such as a para-chlorophenyl and a para-trifluoromethyl group, creates a unique electronic environment that distinguishes the compound from its singly substituted analogs. smolecule.com

| Substituent | Effect on Electronic Properties | Impact on Molecular Interactions | Example Compound Series | Reference |

| Fluorine | Increases lipophilicity | Can form intramolecular hydrogen bonds, predetermining conformation | Benzamide-type Cereblon Binders | chemrxiv.orgacs.org |

| Chlorine | Influences electron density distribution | Participates in halogen bonding, affecting crystal packing | N-(Chlorophenyl)pyridinecarboxamides | acs.orgdcu.iesmolecule.com |

| Trifluoromethyl | Strong electron withdrawal | Influences intermolecular interactions through steric and electronic effects | N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide | smolecule.com |

| Electron-donating groups | Increases electron density | Can enhance binding to specific targets | N-Benzoyl-2-hydroxybenzamides | nih.gov |

This table summarizes the influence of various substituents on the electronic and interaction properties of benzamide derivatives.

Conformational Flexibility and Ligand-Target Recognition in Benzamides

The conformational flexibility of the benzamide scaffold is a key factor in its ability to bind to various biological targets. The amide bond, in particular, allows for a degree of rotational freedom, which can be influenced by intramolecular hydrogen bonds and the steric bulk of substituents.

The inherent flexibility of benzamides along the amide bond has been investigated using computational methods. chemrxiv.org These studies have shown that intramolecular hydrogen bonds can predetermine the ligand's conformation, which is crucial for its interaction with the target protein. chemrxiv.org For instance, in a series of benzamide-type cereblon binders, low-energy conformers were observed to form intramolecular hydrogen bonds. chemrxiv.org

The introduction of non-coplanar heterocyclic structures into benzamide derivatives has been explored as a strategy to increase flexibility and conformational diversity, leading to better interactions with the target. bohrium.com This approach was successful in the design of FtsZ inhibitors, where the increased flexibility allowed for more optimal binding. bohrium.com

Computational studies, such as molecular docking, are valuable tools for understanding the binding modes of benzamide derivatives. frontiersin.orgmdpi.com These studies can reveal how the conformational constraints of the benzamide linker help the molecule fit into the specific subpockets of a receptor, contributing to its selectivity. frontiersin.org

Design Principles for Enhanced Target Potency and Receptor Selectivity

The rational design of benzamide analogues with improved potency and selectivity relies on a deep understanding of their SAR and the structural features of the target. Several key principles guide this process:

Bitopic Ligand Design: This approach involves designing ligands that can interact with both the primary (orthosteric) and a secondary (allosteric) binding site on the receptor. mdpi.com This can lead to enhanced affinity and selectivity. For D3 receptor antagonists, a protonated basic amine in the scaffold forms a salt bridge with a key residue in the orthosteric binding site, while a secondary pharmacophore with an aromatic ring interacts with a secondary binding site, resulting in high selectivity. mdpi.com

Structure-Based Optimization: Utilizing the crystal structure of the ligand-target complex allows for a more targeted approach to drug design. nih.gov By understanding the binding mode, medicinal chemists can make specific modifications to optimize interactions and improve potency. For example, based on the co-crystal structure of a benzamide derivative with its target, van der Waals interaction maps can be generated to identify areas where modifications could enhance binding. nih.gov

Introduction of Conformational Constraints: Locking the molecule into a specific, active conformation can enhance potency. This can be achieved through the introduction of rigidifying elements or by promoting the formation of intramolecular hydrogen bonds. chemrxiv.org Conformationally-locked benzamide derivatives have been developed that mimic the interactions of natural ligands, leading to improved chemical stability and a favorable selectivity profile. chemrxiv.org

Derivatization Strategies for Targeted Modulations

Derivatization is a powerful tool in medicinal chemistry for modifying the properties of a lead compound to enhance its activity, selectivity, or pharmacokinetic profile. For benzamide derivatives, several derivatization strategies can be employed:

Modification of the Amide Linker: Altering the linker between the two aromatic rings of the benzamide can have a significant impact on activity. In a study of N-benzoyl-2-hydroxybenzamides, modifications to the imide linker were explored to improve metabolic stability. nih.gov

Introduction of Bioisosteric Replacements: Replacing a functional group with another that has similar physical or chemical properties (a bioisostere) can lead to improved properties. For example, replacing a benzene ring with a thiophene (B33073) or thiazole (B1198619) moiety has been used to improve the selectivity and potency of K_V1.3 inhibitors. mdpi.com

Targeted Derivatization for Analytical Purposes: Derivatization can also be used to improve the detection and analysis of compounds. For example, new derivatization agents have been designed for the analysis of aldehydes and carboxylic acids by liquid chromatography-mass spectrometry (LC-MS). nih.govvu.nl These agents can introduce a specific tag that enhances ionization and provides a unique fragmentation pattern, facilitating identification and quantification. nih.govvu.nl

Synthesis of Hybrid Molecules: Combining the benzamide scaffold with other pharmacologically active moieties can lead to hybrid molecules with novel or enhanced activities. For example, 1,4-dihydropyridine (B1200194) hybrid benzamide derivatives have been synthesized and evaluated for their analgesic activity. tandfonline.com

Mechanistic Investigations of Biological Activities of N 2,4 Dimethoxyphenyl Benzamide in Vitro Focus

Enzyme Inhibition Studies

In vitro studies investigating the direct inhibitory effects of N-(2,4-dimethoxyphenyl)benzamide on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) were not identified in the reviewed scientific literature. Research on related benzamide (B126) derivatives has been conducted, such as for N-(2,4-dinitrophenyl)benzamide, which showed a preference for MAO-A inhibition with an IC50 value of 126 nM. nih.govscienceopen.comtandfonline.com Another study identified (E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one, a compound containing the 2,4-dimethoxyphenyl moiety, as a potent inhibitor of MAO-B with an IC50 value of 0.067 µM. nih.gov However, specific data for this compound is not available.

No specific in vitro studies detailing the inhibitory activity of this compound against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes were found in the available literature. While the broader class of benzamide derivatives has been explored for COX inhibition, data directly pertaining to this compound is absent. nih.govresearchgate.netnih.gov

A thorough search of scientific databases did not yield any studies that specifically measure the in vitro urease inhibitory potential of this compound. While various classes of compounds, including other benzamide derivatives, have been investigated as urease inhibitors, specific experimental data such as IC50 values for the target compound are not documented. nih.gov

Direct experimental data on the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases by this compound could not be located. However, research into structurally similar molecules provides some context. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and evaluated as novel FGFR1 inhibitors. nih.govsemanticscholar.org It is important to note the different substitution pattern (3,5-dimethoxy) compared to the target compound. One of the most promising compounds from this series, designated C9, demonstrated significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. nih.govsemanticscholar.orgresearchgate.net

| NSCLC Cell Line | IC50 (µM) | Reference |

|---|---|---|

| NCI-H1581 | 1.25 ± 0.23 | nih.govsemanticscholar.org |

| NCI-H520 | 1.36 ± 0.27 | nih.govsemanticscholar.org |

| NCI-H1703 | 1.85 ± 0.32 | nih.govsemanticscholar.org |

| NCI-H460 | 2.14 ± 0.36 | nih.govsemanticscholar.org |

| NCI-H226 | 2.31 ± 0.41 | nih.govsemanticscholar.org |

This compound, C9, also inhibited the phosphorylation of FGFR1 and its downstream signaling proteins. nih.govresearchgate.net

Specific studies on the inhibition of the VraSR two-component system by this compound are not present in the reviewed literature. However, a computational, in-silico screening study identified a complex sulfonamide derivative containing a dimethoxyphenyl benzamide moiety as a potential inhibitor of the VraS sensor kinase. figshare.comresearchgate.net The identified compound was (4-[(1-{[(3,5-Dimethoxyphenyl)Carbamoyl]Methyl}-2,4-Dioxo-1,2,3,4-Tetrahydroquinazolin-3-Yl)Methyl]-N-[(Furan-2-Yl)Methyl]Benzamide). This molecule is structurally distinct from this compound and features a 3,5-dimethoxy substitution pattern.

| Compound Name | Target | Predicted Binding Energy (ΔGbind kJ/mol) | Reference |

|---|---|---|---|

| (4-[(1-{[(3,5-Dimethoxyphenyl)Carbamoyl]Methyl}-2,4-Dioxo-1,2,3,4-Tetrahydroquinazolin-3-Yl)Methyl]-N-[(Furan-2-Yl)Methyl]Benzamide) | VraS (ATP binding domain) | -294.32 | figshare.comresearchgate.net |

This virtual screening suggests that the benzamide scaffold might be a starting point for developing VraS inhibitors, but experimental validation for the specific compound this compound is lacking.

No published in vitro studies were found that assess the inhibitory activity of this compound against the enzyme protein farnesyltransferase. While farnesyltransferase inhibitors are an active area of research, with many compounds identified, the specific molecule this compound has not been documented as an inhibitor in the reviewed scientific literature. wikipedia.orgnih.gov

Receptor Binding and Modulation Studies

Specific binding affinity data for this compound at sigma receptors is not extensively detailed in the reviewed scientific literature. However, research into the broader class of benzamides suggests structural features that are favorable for sigma receptor interaction. Studies have noted that benzamide compounds can exhibit significant sigma receptor affinity, particularly when the potential for an intramolecular hydrogen bond exists between the amide-NH and a methoxy (B1213986) group on the benzene (B151609) ring. nih.gov This structural characteristic is present in this compound, suggesting a potential for interaction.

While many compounds that bind to sigma receptors have been investigated for various therapeutic effects, including antiprion activity, it is noteworthy that for some of these ligands, the biological effect may be independent of their action at the sigma receptor itself. nih.gov For instance, a study on phenethylpiperidines and other known sigma receptor ligands found that their ability to inhibit prions was not altered by the knockout of genes encoding for σ1R and σ2R, indicating that these receptors are not the direct targets for the observed antiprion effects. nih.gov

Table 1: Sigma Receptor Binding Affinities for a Selection of Benzamide Analogs

| Compound | Sigma-1 Affinity (Ki, nM) | Sigma-2 Affinity (Ki, nM) | Reference |

|---|---|---|---|

| PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) | 4.4 | 14.8 | nih.gov |

| Haloperidol | 3.2 | 15.2 | nih.gov |

This table presents data for structurally related or comparator compounds to provide context for sigma receptor ligand affinities.

While this compound itself has not been a specific focus of dopamine (B1211576) receptor selectivity studies, the benzamide scaffold is a well-established pharmacophore in the development of dopamine receptor ligands. drugbank.com Many clinically used antipsychotic drugs, such as amisulpride, are substituted benzamides that act as dopamine D2 receptor antagonists. drugbank.com

Given the high degree of structural homology between D2 and D3 receptors, achieving high selectivity is challenging, and specific binding data for the relatively simple this compound are not available in the reviewed literature. frontiersin.org

Direct experimental studies on the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) by this compound are not prominent in the literature. However, the 2,4-dimethoxyphenyl structural motif is present in other known nAChR modulators. nih.gov

Antimicrobial Activity Mechanisms

Antibacterial Action Modalities

The precise antibacterial mechanism of this compound has not been elucidated. However, the broader benzamide chemical class has been explored for its antimicrobial properties. nanobioletters.comresearchgate.net One potential mechanism of action for related compounds, such as salicylanilides (2-hydroxy-N-phenyl-benzamides), is the inhibition of bacterial two-component regulatory systems (TCS). nih.gov These systems are crucial for bacteria to sense and respond to environmental changes, and their inhibition can disrupt essential processes for survival and virulence. nih.gov Other studies on different heterocyclic structures incorporating a benzamide moiety have pointed to diverse targets, including enzymes involved in cell wall synthesis like MurB, DNA gyrase, and peptide deformylase, highlighting the chemical versatility of this class. nih.gov

Antifungal Growth Inhibition Mechanisms

While the specific antifungal mechanism for this compound is not defined, several distinct mechanisms have been identified for more complex benzamide derivatives. These findings illustrate a range of potential targets for this class of compounds.

One major mechanism involves the disruption of fungal respiration through the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. sioc-journal.cnacs.org Molecular docking studies of pyrazole-benzamide derivatives have shown that these compounds can bind to the active site of SDH, interacting with key amino acid residues and blocking its function. sioc-journal.cn

Another well-established antifungal mechanism is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane. Certain 1,2,4-triazole (B32235) benzamide derivatives have been shown to inhibit this pathway, leading to the depletion of ergosterol and the accumulation of toxic intermediates, which compromises cell membrane integrity. nih.gov Some of these compounds may have dual-target actions, also affecting mitochondrial function by disrupting adenine (B156593) nucleotide transferase (ANT). nih.gov The most common target within this pathway for azole-based antifungals is the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51). acs.org

A third identified mechanism for some antifungal benzamides is the targeting of lipid transfer proteins. Chemogenomic profiling has identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as the essential target for a class of antifungal picolinamide (B142947) and benzamide compounds in Saccharomyces cerevisiae. nih.gov Inhibition of this protein disrupts lipid homeostasis, which is lethal to the fungal cell. nih.gov

Table 2: Antifungal Activity and Mechanisms for Benzamide Derivatives

| Compound Class | Proposed Target/Mechanism | Example Activity | Reference |

|---|---|---|---|

| Pyrazole-benzamides | Succinate Dehydrogenase (SDH) Inhibition | EC50 = 11.67 mg/L vs. Valsa mali | sioc-journal.cn |

| 1,2,4-Triazole benzamides | Ergosterol Synthesis Inhibition & ANT Function Disruption | Excellent activity vs. G. graminis | nih.gov |

| Benzamides/Picolinamides | Sec14p (Lipid Transfer Protein) Inhibition | IC50 = 6.6 μM vs. S. cerevisiae | nih.gov |

| VNI Derivatives (Azole-Benzamides) | Sterol 14α-demethylase (CYP51) Inhibition | Potent inhibition of fungal CYP51 | acs.org |

Antitumor and Cytotoxic Mechanisms (In Vitro Cell Line Studies)

Extensive literature searches for in vitro studies focusing specifically on the antitumor and cytotoxic mechanisms of this compound did not yield detailed mechanistic data. While the broader class of benzamides has been investigated for anticancer properties, specific data for this compound is limited. A study on methoxy amidino substituted benzamides and benzimidazoles reported the synthesis of N-(2,4-Dimethoxyphenyl)-2-methoxybenzamide and its subsequent testing for antiproliferative activity against human colon carcinoma (HCT 116), lung carcinoma (H 460), and breast carcinoma (MCF-7) cell lines. researchgate.net However, the specific results for this derivative, and more importantly for the parent compound this compound, are not provided in the available literature.

Cell Proliferation Inhibition Pathways

There is currently no available scientific literature detailing the specific in vitro cell proliferation inhibition pathways affected by this compound.

Apoptosis Induction and Cell Cycle Modulation

No in vitro studies have been found that specifically investigate the induction of apoptosis or the modulation of the cell cycle in cancer cell lines upon treatment with this compound. Research on related benzamide derivatives suggests that apoptosis induction is a potential mechanism of action for this class of compounds. For example, other N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9. nih.gov However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Interference with Specific Protein Phosphorylation (e.g., BAD-Ser99, FGFR1, PLCγ1, ERK)

There is no available research data on the in vitro effects of this compound on the phosphorylation of specific proteins such as BAD-Ser99, FGFR1, PLCγ1, or ERK. Studies on other benzamide derivatives have shown interference with such signaling pathways. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were found to inhibit the phosphorylation of FGFR1, PLCγ1, and ERK in non-small cell lung cancer cell lines. nih.govtandfonline.com Additionally, a different small molecule, N-cyclopentyl-3-((4-(2,3-dichlorophenyl) piperazin-1-yl) (2-hydroxyphenyl) methyl) benzamide (NPB), was identified as a specific inhibitor of BAD phosphorylation at Ser99. pnas.orghoustonmethodist.orgexlibrisgroup.comnih.gov These findings highlight potential areas of investigation for this compound, but no direct evidence currently exists.

Anti-inflammatory Activity Mechanisms

Specific in vitro studies detailing the anti-inflammatory mechanisms of this compound are not available in the current scientific literature. Research into related compounds, such as N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, has shown in vitro inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, a common mechanism for anti-inflammatory activity. researchgate.netnih.gov However, similar investigations for this compound have not been reported.

Antioxidant Activity

While the antioxidant properties of various benzamide derivatives have been explored, there is a lack of specific in vitro antioxidant activity data for this compound. A study focused on methoxy amidino substituted benzamides did synthesize a related compound, N-(2,4-Dimethoxyphenyl)-2-methoxybenzamide, as part of a broader investigation into antioxidant properties, but specific assay results for this compound or the title compound are not available. researchgate.net

Anthelmintic Activity

There is no scientific literature available that has investigated or reported on the in vitro anthelmintic activity of this compound. Studies on other heterocyclic compounds containing benzamide or related moieties have shown potential anthelmintic properties, but these are not directly applicable to the specific compound . mdpi.com

Advanced Applications in Materials Science and Chemical Biology

Utilization in Nonlinear Optics (NLO) for Photonic Devices

Organic materials with significant nonlinear optical (NLO) properties are at the forefront of research for next-generation photonic and optoelectronic devices. These materials are crucial for applications such as optical switching, frequency conversion, and optical data storage. The NLO response of a molecule is governed by its molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups that enhance molecular hyperpolarizability.

While direct studies on the NLO properties of N-(2,4-dimethoxyphenyl)benzamide are not extensively reported, the broader class of benzamide (B126) derivatives and related organic molecules has shown considerable promise in this field. For instance, organic crystals like 4-dimethylaminobenzaldehyde-4-nitrophenyl-hydrazone (DANPH) exhibit large second-order nonlinearities due to their highly polarizable π-electron systems. researchgate.net The structure of this compound, featuring aromatic rings and an amide linkage, provides a framework for π-electron delocalization, which is a key requirement for NLO activity. The methoxy (B1213986) groups (-OCH3) on the phenyl ring act as electron-donating groups, which can further enhance the NLO response.

The investigation of related compounds, such as (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide, has demonstrated significant third-order nonlinear optical properties, suggesting that the 2,4-dimethoxy substitution pattern can contribute favorably to NLO behavior. researchgate.net The Z-scan technique is a common method used to measure the nonlinear absorption and nonlinear refraction of materials. ucf.eduscispace.com It is anticipated that this compound could exhibit interesting NLO properties, making it a candidate for incorporation into photonic devices. Further research, including theoretical calculations of hyperpolarizability and experimental measurements using techniques like Z-scan, would be necessary to fully elucidate its NLO potential.

| NLO Property | Origin in Molecular Structure | Potential Application |

| Second Harmonic Generation (SHG) | Non-centrosymmetric crystal packing, molecular hyperpolarizability | Frequency doubling in lasers |

| Third-Order NLO Susceptibility (χ(3)) | π-conjugated systems, electron delocalization | Optical switching, optical limiting |

| Two-Photon Absorption (TPA) | Large molecular cross-section for simultaneous absorption of two photons | 3D microfabrication, photodynamic therapy |

Potential in Functional Materials Development

The development of novel functional materials is critical for advancements in various technological fields. The properties of this compound, such as its thermal stability, potential for self-assembly through hydrogen bonding, and tunable electronic characteristics, make it a promising building block for such materials. The amide functional group is known to form robust intermolecular hydrogen bonds, which can direct the supramolecular assembly of molecules into well-defined architectures. nih.gov

The planarity and rigidity of the benzamide core, combined with the substituted phenyl rings, can lead to the formation of liquid crystalline phases or crystalline solids with specific packing motifs. These organized structures are essential for applications where anisotropic properties are desired, such as in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The dimethoxy substituents can influence the solubility and processing characteristics of the material, allowing for its incorporation into polymer matrices or deposition as thin films.

Furthermore, derivatives of benzamides are being explored for their photoprotective properties. The incorporation of molecules that can diffract or absorb UV radiation into materials like coatings and polymers can enhance their durability. google.com The aromatic nature of this compound suggests it may possess UV-absorbing properties, which could be exploited in the development of UV-protective functional materials.

Role as Ligands in Coordination Chemistry for Metal Complexes

The amide group in this compound contains both nitrogen and oxygen atoms with lone pairs of electrons, making it an excellent candidate for acting as a ligand in coordination chemistry. mdpi.com These donor atoms can coordinate to a variety of metal ions to form stable metal complexes. The field of coordination chemistry has seen extensive research into Schiff base ligands, which, like benzamides, often contain nitrogen and oxygen donor atoms capable of forming stable chelates with transition metals. sbmu.ac.irresearchgate.net

The coordination of this compound to metal centers can lead to the formation of complexes with interesting magnetic, electronic, and catalytic properties. The specific geometry and electronic structure of the resulting metal complex will depend on the nature of the metal ion, the coordination mode of the ligand, and the presence of other ancillary ligands. The dimethoxy groups on the phenyl ring can also influence the steric and electronic environment around the metal center, thereby tuning the properties of the complex.

These metal complexes could find applications in catalysis, for example, in oxidation or polymerization reactions. They could also be explored for their biological activity, as many metal complexes exhibit enhanced antimicrobial or anticancer properties compared to the free ligands. researchgate.net The ability of the benzamide ligand to stabilize various oxidation states of metal ions could also be valuable in the design of redox-active materials.

| Metal Ion | Potential Coordination Geometry | Potential Application of Complex |

| Copper(II) | Square planar or distorted octahedral | Catalysis, antimicrobial agents |

| Nickel(II) | Square planar or tetrahedral | Magnetic materials, catalysis |

| Zinc(II) | Tetrahedral | Luminescent materials, sensing |

| Palladium(II) | Square planar | Cross-coupling catalysis |

Probes for Chemical Biology Research and Target Identification

Small-molecule fluorescent probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes. ucsd.edu The development of novel probes with improved photophysical properties and specific targeting capabilities is an active area of research. Benzamide derivatives have been successfully developed as fluorescent probes for various biological targets. For instance, N,O-benzamide difluoroboron derivatives have been evaluated as near-infrared fluorescent probes for detecting β-amyloid and tau tangles, which are hallmarks of Alzheimer's disease. nih.gov

The this compound scaffold possesses features that could be exploited for the design of new chemical biology probes. The aromatic rings provide a core structure that can be functionalized to modulate its fluorescence properties, such as quantum yield and emission wavelength. The introduction of specific reactive groups or targeting moieties could enable the probe to selectively label proteins or other biomolecules of interest.

Furthermore, radiolabeled benzamides, such as 4-[11C]-Methoxy N-(2-diethylaminoethyl)benzamide, have been developed as novel probes for positron emission tomography (PET) imaging to selectively target melanoma. nih.gov This highlights the versatility of the benzamide scaffold in developing imaging agents for disease diagnosis. The potential for this compound to be modified and developed into a targeted probe for cellular imaging or in vivo diagnostics warrants further investigation. The ability to fine-tune its properties through chemical synthesis makes it an attractive starting point for the rational design of new tools for chemical biology.

| Probe Type | Modification Strategy | Biological Application |

| Fluorescent Probe | Introduction of a fluorophore and a targeting moiety | Cellular imaging of specific organelles or proteins |

| PET Imaging Agent | Incorporation of a positron-emitting radionuclide (e.g., 11C, 18F) | In vivo imaging of disease biomarkers |

| Affinity-Based Probe | Attachment of a reactive group for covalent labeling | Target identification and validation |

Future Directions and Emerging Research Avenues for N 2,4 Dimethoxyphenyl Benzamide

Development of Novel N-(2,4-dimethoxyphenyl)benzamide Analogues with Tailored Activities

The core structure of this compound presents a versatile scaffold for the development of novel analogues with customized biological activities. By strategically modifying the functional groups on both the benzoyl and the dimethoxyphenyl rings, researchers can fine-tune the compound's properties to enhance its efficacy against specific biological targets. For instance, the introduction of different electron-donating or electron-withdrawing groups could modulate the molecule's electronic properties and, consequently, its binding affinity to target proteins.

Recent studies on related benzamide (B126) derivatives have demonstrated that such modifications can lead to compounds with significant biological activities. For example, the synthesis of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides has yielded derivatives with selective antiproliferative activity against cancer cell lines like MCF-7. mdpi.com One such derivative, a 2-hydroxy-4-methoxy-substituted compound, showed an IC50 value of 3.1 µM against this cell line. mdpi.com This highlights the potential for creating targeted therapies by altering the substitution patterns on the aromatic rings.

Future research in this area could focus on creating a library of this compound analogues and screening them against a wide range of biological targets to identify lead compounds for various diseases.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental methods is revolutionizing the field of drug discovery and materials science. openmedicinalchemistryjournal.comnih.gov For this compound, the integration of these advanced methodologies can significantly accelerate the rational design of new analogues with desired properties.

Computational techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity and binding modes of novel derivatives. openmedicinalchemistryjournal.comnih.gov These in silico methods allow for the rapid screening of large virtual libraries of compounds, identifying promising candidates for synthesis and experimental validation. nih.gov Molecular dynamics simulations can further provide insights into the dynamic behavior of the ligand-receptor interactions, aiding in the optimization of lead compounds.

Experimental validation of the computational predictions through chemical synthesis and biological assays is crucial to confirm the activity of the designed molecules. This iterative cycle of computational design, synthesis, and experimental testing can lead to the efficient development of potent and selective therapeutic agents.

Exploration of Undiscovered Biological Targets and Pathways

While the biological activities of some benzamide derivatives are known, the full therapeutic potential of this compound may lie in its interaction with yet undiscovered biological targets and pathways. Many amide derivatives have been found to possess a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.gov

Future research should focus on high-throughput screening of this compound and its analogues against diverse panels of enzymes, receptors, and cell lines to identify novel biological activities. Techniques such as chemical proteomics and phenotypic screening can be instrumental in identifying the molecular targets and cellular pathways modulated by these compounds. Unraveling these new mechanisms of action could open up new therapeutic avenues for diseases that currently have limited treatment options. For instance, novel benzamides have been investigated as potential inhibitors of focal adhesion kinase (FAK), a protein involved in cancer development and progression. nih.gov

Innovative Applications in Nanoscience and Advanced Materials

The unique chemical structure of this compound makes it a potential candidate for applications in nanoscience and the development of advanced materials. The aromatic rings and the amide linkage can facilitate self-assembly processes, leading to the formation of well-ordered nanostructures such as nanofibers, nanotubes, and vesicles. These nanomaterials could have applications in drug delivery, tissue engineering, and diagnostics.

The field of nanoscale and advanced materials is rapidly evolving, with a focus on creating materials with tailored properties for specific applications. jnsam.comjnsam.com Research in this area could explore the incorporation of this compound into polymers or other matrices to create novel composite materials with enhanced mechanical, thermal, or optical properties. The journal Nanoscale and Advanced Materials highlights the importance of synthesizing and fabricating nanoscale materials with precision for various applications. jnsam.comjnsam.com The potential for this compound to contribute to this field warrants further investigation.

In Silico Guided Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves modifying the core structure of a known active compound to identify new chemotypes with similar biological activity but different physicochemical properties. This approach can lead to the discovery of novel intellectual property and compounds with improved pharmacokinetic profiles.

For this compound, in silico guided scaffold hopping can be used to explore diverse chemical spaces and identify new molecular frameworks that mimic its key pharmacophoric features. This can be achieved by replacing the benzamide core with other heterocyclic or carbocyclic systems while retaining the essential substituent patterns. For example, research on a 4-aminopyridine (B3432731) benzamide scaffold has led to the identification of potent and selective TYK2 inhibitors through lead optimization. nih.gov Similarly, scaffold hopping from an N-benzyl-3,4,5-trimethoxyaniline has resulted in the discovery of novel anticancer agents. nih.govresearchgate.netelsevierpure.com

Lead optimization of the most promising scaffolds can then be performed to fine-tune their activity, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing is crucial for the development of new drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.